

An In-depth Technical Guide on 1-Palmitoyl-3-lauroyl-rac-glycerol

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Compound of Interest

Compound Name: **1-Palmitoyl-3-lauroyl-rac-glycerol**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties of **1-Palmitoyl-3-lauroyl-rac-glycerol**, a diacylglycerol of interest in various research contexts. This document outlines its molecular characteristics and presents a generalized experimental workflow for the analysis of diacylglycerols, providing a framework for its study.

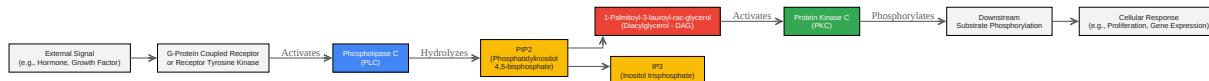
Core Molecular Data

1-Palmitoyl-3-lauroyl-rac-glycerol is a diacylglycerol that contains palmitic acid and lauric acid at the sn-1 and sn-3 positions, respectively^{[1][2][3]}. The key quantitative data for this molecule are summarized below.

Property	Value
Molecular Formula	C ₃₁ H ₆₀ O ₅ ^{[1][2]}
Molecular Weight	512.81 g/mol ^[1]
Formal Name	hexadecanoic acid, 2-hydroxy-3-[(1-oxododecyl)oxy]propyl ester ^[2]
Synonyms	1-Palmitin-3-Laurin, TG(16:0/0:0/12:0) ^[2]

Conceptual Signaling Pathway Involving Diacylglycerols

Diacylglycerols (DAGs) are critical second messengers in cellular signaling. They are typically generated at the plasma membrane from the hydrolysis of phospholipids by phospholipase C (PLC). A primary function of DAG is the activation of protein kinase C (PKC), which in turn phosphorylates a multitude of downstream protein targets, leading to a variety of cellular responses such as proliferation, differentiation, and apoptosis. The specific cellular outcome is highly dependent on the cellular context and the specific PKC isoforms involved.



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Caption: A conceptual diagram of a diacylglycerol signaling pathway.

Experimental Protocols: A General Framework for Diacylglycerol Analysis

While specific protocols will vary based on the experimental goals, a general workflow for the extraction, separation, and analysis of diacylglycerols like **1-Palmitoyl-3-lauroyl-rac-glycerol** from a biological matrix is outlined below.

1. Lipid Extraction

A common method for extracting lipids from biological samples is the Bligh-Dyer method.

- Homogenization: Homogenize the tissue or cell sample in a mixture of chloroform and methanol (1:2, v/v).

- Phase Separation: Add chloroform and water to the homogenate to achieve a final ratio of chloroform:methanol:water of 2:2:1.8. This will separate the mixture into two phases.
- Collection: The lower, organic phase, which contains the lipids, is carefully collected.
- Drying: The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

2. Separation of Lipid Classes

The total lipid extract can be fractionated to isolate the diacylglycerol class using solid-phase extraction (SPE).

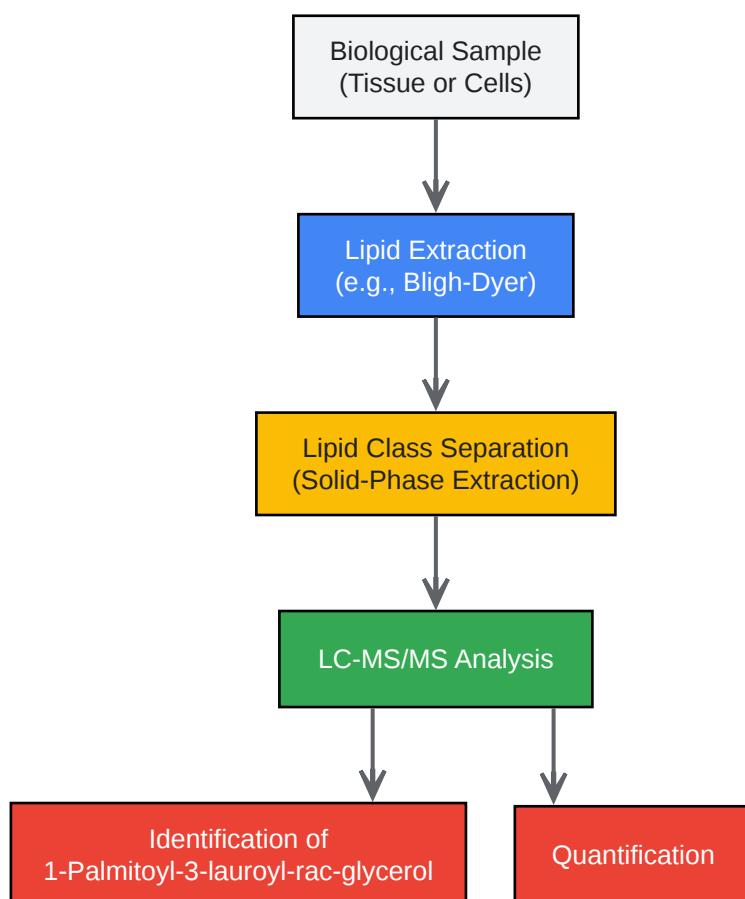
- Column Equilibration: An aminopropyl-bonded silica SPE cartridge is equilibrated with a non-polar solvent like hexane.
- Sample Loading: The dried lipid extract is redissolved in a small volume of chloroform and loaded onto the SPE cartridge.
- Elution:
 - Neutral lipids are eluted with a mixture of chloroform and 2-propanol (2:1, v/v).
 - Free fatty acids are eluted with diethyl ether containing 2% acetic acid.
 - Diacylglycerols and other lipid classes are then eluted with solvents of increasing polarity, such as acetone and methanol.

3. Analysis by Mass Spectrometry

The isolated diacylglycerol fraction can be analyzed by mass spectrometry (MS), often coupled with liquid chromatography (LC) for further separation.

- Chromatography: The sample is injected into a reverse-phase LC system to separate the different diacylglycerol species.
- Ionization: The eluted lipids are ionized using an appropriate method, such as electrospray ionization (ESI).

- Mass Analysis: The mass-to-charge ratio of the ions is measured. The specific mass of **1-Palmitoyl-3-lauroyl-rac-glycerol** can be targeted for identification and quantification.
- Tandem MS (MS/MS): For structural confirmation, precursor ions corresponding to the mass of **1-Palmitoyl-3-lauroyl-rac-glycerol** can be fragmented to produce a characteristic product ion spectrum, confirming the identity of the fatty acid constituents.



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Caption: A generalized workflow for the analysis of diacylglycerols.

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